PFI-3 is a selective chemical probe that targets the bromodomains of the SMARCA2 and SMARCA4 proteins, which are part of the SWI/SNF chromatin remodeling complex. This compound is notable for its role in enhancing the sensitivity of glioblastoma cells to chemotherapy agents, particularly temozolomide. The compound was developed to provide insights into the biological functions of these bromodomains and their implications in cancer therapy.
PFI-3 was synthesized through established chemical methods and has been characterized in various studies focusing on its interaction with the bromodomains of the SMARCA proteins. It has been utilized in research to explore its effects on glioblastoma cells and other cancer types, demonstrating its potential as a therapeutic agent.
PFI-3 is classified as a bromodomain inhibitor, specifically targeting the bromodomains associated with the SWI/SNF complex. This classification places it within a broader category of epigenetic modulators that influence gene expression by altering chromatin structure.
The synthesis of PFI-3 involves multi-step organic reactions, typically starting from commercially available precursors. The specific methods have been documented in various studies, indicating a reliance on traditional organic synthesis techniques such as coupling reactions and purification processes.
PFI-3 is characterized by its unique molecular structure, which includes specific functional groups that facilitate its binding to bromodomains. The compound's design allows it to mimic acetylated lysine residues, enabling it to compete effectively for binding sites on target proteins.
PFI-3 primarily acts through competitive inhibition of bromodomain interactions with acetylated lysine residues on histones or other proteins. This action disrupts normal chromatin remodeling processes, leading to altered gene expression patterns associated with cancer progression.
The mechanism by which PFI-3 exerts its effects involves several key steps:
Research indicates that treatment with PFI-3 leads to increased levels of DNA damage markers in glioblastoma cells when combined with chemotherapy, suggesting a synergistic effect.
PFI-3 has significant applications in scientific research, particularly in cancer biology:
PFI-3 is systematically named (2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one [1] [6]. This IUPAC designation reflects its core structural features: a trans (E)-configured enone linker bridging a 2-hydroxyphenyl group and a chiral diazabicycloheptane moiety bearing a pyridyl substituent. The compound's absolute stereochemistry at the (1R,4R) positions of the bicyclic system is critical for its biological activity [3].
The molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.37 g/mol [1] [4]. Its canonical SMILES representation is O=C(C1=CC=CC=C1O)/C=C/N2C[C@H]3C[C@@H]2N(C4=NC=CC=C4)C3, and the InChIKey identifier is INAICWLVUAKEPB-QSTFCLMHSA-N [3] [9]. These identifiers confirm the compound’s stereospecific E-configuration and chiral bicyclic scaffold, which collectively enable precise molecular recognition of bromodomains.
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 321.37 g/mol | - |
Hydrogen Bond Donors | 1 | Calculated |
Hydrogen Bond Acceptors | 4 | Calculated |
XLogP | 4.2 | Octanol-water partition coefficient [3] |
Topological Polar Surface Area | 56.67 Ų | Calculated [3] |
Rotatable Bonds | 4 | Calculated [3] |
Lipinski Rule Violations | 0 | Suitable for drug-likeness [3] |
PFI-3 exhibits marked solubility in DMSO (up to 100 mM, 32.14 mg/mL), making it suitable for in vitro stock solutions. In contrast, it demonstrates limited solubility in aqueous buffers and ethanol (max 5 mM with warming) [1] [2] [6]. This profile necessitates formulation with cosolvents (e.g., PEG300 or cyclodextrins) for cellular or in vivo studies [4] [7].
Stability assessments reveal exceptional compound resilience:
PFI-3 emerged from a fragment-based drug discovery (FBDD) campaign targeting bromodomains. Initial screening identified a quinoline fragment with weak affinity (Kd ~200 µM) for the SMARCA4 bromodomain. X-ray crystallography revealed this fragment occupied the conserved acetyl-lysine binding pocket but lacked specificity [3] [4]. Structural elaboration focused on:
This strategy yielded early leads with 100-fold improved affinity, though selectivity remained suboptimal. A critical breakthrough was the discovery that the phenolic headgroup uniquely displaced structural water molecules typically retained by other bromodomain inhibitors, enabling unprecedented family VIII selectivity [4] [7].
Lead optimization employed structure-activity relationship (SAR) studies guided by bromodomain profiling:
These refinements achieved >30-fold selectivity for SMARCA/PB1 bromodomains over other subfamilies. Key selectivity metrics included:
Bromodomain Target | Kd (nM) | Selectivity Fold vs. Closest Off-Target |
---|---|---|
SMARCA4 | 55–89 | >30 |
SMARCA2A | 110 | >20 |
SMARCA2B | 72 | >25 |
PBRM1 (PB1(5)) | 48 | >30 |
BRD4 (BD1) | >10,000 | Reference |
CREBBP | >10,000 | Reference |
The final molecule’s novelty lies in its water-displacing binding mechanism—unlike conventional acetyl-lysine mimetics—which underpins its unique selectivity among epigenetic probes [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7